molecular formula C13H15NO2S B8485643 6-(Benzothiazol-2-yl)hexanoic acid

6-(Benzothiazol-2-yl)hexanoic acid

Cat. No.: B8485643
M. Wt: 249.33 g/mol
InChI Key: TUVHNVCPJWJEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Scaffolds in Contemporary Chemical and Biological Research

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal and biological chemistry. derpharmachemica.com These structures are pervasive in nature, forming the core of essential biomolecules such as nucleic acids, vitamins, and antibiotics. nveo.org The unique three-dimensional arrangements and electronic properties of heterocyclic scaffolds enable them to interact with a wide array of biological targets, making them a cornerstone of modern drug discovery. ijsrtjournal.comresearchgate.net

The versatility of heterocyclic compounds stems from their structural diversity and the ability to readily modify their physicochemical properties. researchgate.net This adaptability allows for the fine-tuning of characteristics like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the efficacy and selectivity of therapeutic agents. researchgate.net Consequently, over 90% of new drugs contain a heterocyclic component, highlighting their indispensable role in the development of novel pharmaceuticals. nveo.orgresearchgate.net The broad spectrum of biological activities exhibited by these compounds includes antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. derpharmachemica.comijnrd.org

Overview of the Benzothiazole (B30560) Nucleus as a Privileged Structure in Bioactive Molecules

The benzothiazole nucleus is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that can bind to multiple biological targets with high affinity. nih.gov This bicyclic system, composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is found in a variety of marine and terrestrial natural products. nih.gov The planar geometry and extensive π-electron delocalization of the benzothiazole core confer a stable yet reactive nature, allowing for versatile functionalization, particularly at the 2-position of the thiazole ring. smolecule.com

The inherent electron-deficient character of the thiazole ring makes the 2-position susceptible to nucleophilic attack, a feature extensively exploited in the synthesis of diverse derivatives. smolecule.com Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are often responsible for a wide range of biological activities. benthamscience.com Indeed, the benzothiazole moiety is a key structural component in several commercially available drugs, including the neuroprotective agent Riluzole and the dopamine (B1211576) agonist Pramipexole. nih.gov The scaffold is associated with a broad range of pharmacological effects, such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. ijprajournal.compsu.edu

Rationale for Academic Investigation of Hexanoic Acid Derivatives Incorporating Benzothiazole Moieties

The academic interest in 6-(benzothiazol-2-yl)hexanoic acid stems from the strategic combination of the privileged benzothiazole scaffold with a flexible hexanoic acid side chain. This specific structural arrangement offers several avenues for scientific exploration. The introduction of a carboxylic acid group via the hexanoic acid chain enhances the molecule's potential for forming conjugates with biomolecules like peptides and antibodies, or for integration into polymer-based drug delivery systems. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-yl)hexanoic acid

InChI

InChI=1S/C13H15NO2S/c15-13(16)9-3-1-2-8-12-14-10-6-4-5-7-11(10)17-12/h4-7H,1-3,8-9H2,(H,15,16)

InChI Key

TUVHNVCPJWJEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzothiazolyl Hexanoic Acid Derivatives

Established Synthetic Pathways to the Benzothiazole (B30560) Ring System

The construction of the benzothiazole scaffold is a well-established field in heterocyclic chemistry. The most prevalent and versatile method involves the condensation of a 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound. acs.orgmdpi.comijper.org This fundamental reaction can be adapted to introduce a wide variety of substituents at the 2-position of the benzothiazole ring.

Key synthetic approaches include:

Condensation with Carboxylic Acids: A direct and atom-economical route involves the reaction of 2-aminothiophenol with a carboxylic acid. ekb.egresearchgate.net This reaction often requires high temperatures or the use of catalysts such as polyphosphoric acid (PPA) or Lawesson's reagent, particularly under microwave irradiation to drive the dehydration and cyclization. mdpi.comorganic-chemistry.org For the synthesis of the parent 6-(benzothiazol-2-yl)hexanoic acid, adipic acid would be the logical carboxylic acid starting material.

Condensation with Aldehydes: The reaction between 2-aminothiophenol and an aldehyde is also widely used. organic-chemistry.orgmdpi.com This pathway typically proceeds through a benzothiazoline (B1199338) intermediate which is subsequently oxidized to the aromatic benzothiazole. A variety of oxidizing agents and catalysts, including hydrogen peroxide/HCl, iodine, and samarium triflate, have been employed to facilitate this transformation efficiently. organic-chemistry.orgmdpi.com

Condensation with Acyl Chlorides and Anhydrides: Acyl chlorides and anhydrides are more reactive than their corresponding carboxylic acids and react readily with 2-aminothiophenol to form an intermediate amide, which then cyclizes to the benzothiazole ring. mdpi.comnih.gov This method is often performed under milder conditions.

Reaction with Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an effective route to 2-substituted benzothiazoles. organic-chemistry.org

These core synthetic strategies, summarized in the table below, offer robust and adaptable methods for creating the foundational benzothiazole structure.

Reactant Partner for 2-AminothiophenolTypical Conditions/CatalystsReference(s)
Carboxylic AcidsHigh Temperature, Microwave, PPA, P4S10 mdpi.comekb.egresearchgate.net
AldehydesH2O2/HCl, Iodine, Air/DMSO, Various Catalysts organic-chemistry.orgmdpi.com
Acyl Chlorides/AnhydridesBase, Mild Conditions mdpi.comnih.gov
NitrilesCopper Catalysis organic-chemistry.org

Strategies for the Elaboration of the Hexanoic Acid Moiety onto the Benzothiazole Scaffold

Once the benzothiazole nucleus is formed, or concurrently during its formation, the hexanoic acid side chain must be introduced. This can be achieved through several strategic approaches.

Direct Functionalization and Alkylation Reactions

Direct functionalization represents a modern and efficient approach to installing the hexanoic acid side chain.

From Dicarboxylic Acids: The most direct synthesis of this compound involves the condensation of 2-aminothiophenol with a six-carbon dicarboxylic acid derivative like adipic acid or chloroacetic acid. mdpi.com Using adipic acid, one of the carboxylic acid groups reacts to form the benzothiazole ring, leaving the other terminus as the desired hexanoic acid moiety.

C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. Palladium/copper co-catalyzed C-H bond functionalization allows for the direct attachment of aryl or other groups to the benzothiazole core. nih.govrsc.org Furthermore, visible-light-induced photocatalytic methods have been developed for the direct C-H alkylation of related heterocyclic systems using carboxylic acid derivatives as the alkylating agents. acs.org These cutting-edge techniques offer a streamlined route to derivatives by avoiding the need for pre-functionalized starting materials. acs.orgdiva-portal.org

Linker-Mediated Conjugation Approaches (e.g., Thioacetamido Bridges)

For creating more complex molecules where the benzothiazole unit is tethered to another functional moiety, linker-mediated strategies are employed. These approaches often involve creating a reactive handle on the benzothiazole scaffold that can be used for subsequent conjugation.

A common strategy involves first synthesizing a derivative like 2-chloromethylbenzothiazole, often via the condensation of 2-aminothiophenol with chloroacetyl chloride. mdpi.com This chlorinated intermediate serves as an electrophile for linking with various nucleophiles.

A prime example is the synthesis of hybrid molecules where benzothiazole is cross-linked with hydroxamic acid via amino acid or aminoalkanoic acid linkers. f1000research.com In one reported pathway, 2-mercaptobenzothiazole (B37678) is reacted with 2-bromoacetic acid to create a benzothiazole-thioacetic acid intermediate. This intermediate is then coupled with an amino acid, such as 6-aminohexanoic acid, to form a 6-(2-(benzo[d]thiazol-2-yl-thio)acetamido)hexanoic acid derivative, demonstrating a thioacetamido bridge. f1000research.com Such linker strategies are crucial for developing molecules with dual functionalities or for probing biological systems. ijper.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for Specific Benzothiazole Substitution Patterns

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for modifying the carbocyclic (benzene) ring of the benzothiazole scaffold, particularly when it is activated by electron-withdrawing groups. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before a leaving group is expelled. youtube.com

This strategy is particularly useful for introducing substituents onto the benzene (B151609) portion of the benzothiazole core. For instance, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized through a classical SNAr reaction between a halogenated pyridine (B92270) and a 6-hydroxybenzothiazol-2-one precursor. nih.gov While less common for elaborating the C-2 substituent itself, SNAr provides a critical method for fine-tuning the electronic and steric properties of the benzothiazole system by modifying the benzenoid ring, which can be crucial for biological activity or material properties. nih.govrsc.orgnih.gov The regioselectivity often follows predictable patterns based on the electronic nature of the ring and the position of existing substituents. baranlab.org

Purification and Isolation Techniques for Novel Chemical Entities

The successful synthesis of benzothiazolyl-hexanoic acid derivatives is contingent upon effective purification and isolation of the final product. Standard laboratory techniques are routinely employed to ensure the purity of these novel compounds.

Following the reaction, a typical workup procedure involves quenching the reaction mixture and performing a liquid-liquid extraction, often using a solvent like ethyl acetate (B1210297) to separate the organic product from the aqueous phase. ijper.org The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure.

The primary methods for purification include:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, methanol/water) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. organic-chemistry.orgresearchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solution of the crude product is loaded onto a column of silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions. ijper.org

Distillation: For liquid derivatives or intermediates, distillation, particularly vacuum distillation for high-boiling point compounds, can be an effective purification technique. google.com Industrial-scale purifications may also employ specialized methods like treatment with acid-treated bentonite (B74815) followed by filtration and distillation.

The purity of the isolated compound is typically assessed by thin-layer chromatography (TLC) and confirmed by the spectroscopic methods detailed below.

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structural elucidation of newly synthesized this compound derivatives relies on a suite of spectroscopic and spectrometric techniques. Each method provides unique information that, when combined, confirms the identity and purity of the compound. jyoungpharm.orgjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For a typical 2-alkyl-benzothiazole derivative, the aromatic protons on the benzothiazole ring appear as multiplets in the downfield region, typically between δ 7.3 and 8.1 ppm. nih.govrsc.org The protons of the hexanoic acid chain will appear as a series of multiplets in the aliphatic region (δ 1.0–3.0 ppm). The methylene (B1212753) group adjacent to the benzothiazole ring (Cα) would be expected at a more downfield position within this range due to the influence of the aromatic system. jyoungpharm.org

¹³C NMR: This spectrum reveals the carbon framework of the molecule. The benzothiazole ring carbons typically resonate in the aromatic region (δ 120–155 ppm), with the C=N carbon (C2) appearing further downfield (often >160 ppm). nih.govnih.gov The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield at approximately δ 170–180 ppm. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include a broad absorption for the carboxylic acid O-H stretch (around 3300–2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and characteristic C=N and C=C stretching vibrations for the benzothiazole aromatic ring system (around 1640–1450 cm⁻¹). japsonline.comresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. jyoungpharm.org The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the synthesized compound. nih.govnist.govnist.gov

The table below summarizes the expected spectroscopic data for the characterization of benzothiazolyl-alkanoic acid derivatives.

TechniqueKey Spectroscopic/Spectrometric FeaturesReference(s)
¹H NMR Aromatic protons (δ 7.3-8.1 ppm), Aliphatic chain protons (δ 1.0-3.0 ppm), Carboxylic acid proton (δ 10-12 ppm, broad) nih.govrsc.org
¹³C NMR Benzothiazole carbons (δ 120-155 ppm), C=N carbon (δ >160 ppm), Carbonyl carbon (δ ~170-180 ppm) japsonline.comnih.govnih.gov
IR Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N & C=C stretches (1640-1450 cm⁻¹) jyoungpharm.orgjapsonline.comresearchgate.net
MS Accurate molecular ion peak ([M]⁺ or [M+H]⁺) confirming molecular formula jyoungpharm.orgnih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural assignment of this compound.

In the ¹H NMR spectrum, the protons of the benzothiazole ring typically resonate in the aromatic region. Specifically, for 2-substituted benzothiazoles, these protons often appear as a complex multiplet pattern. nih.govrsc.org The four aromatic protons on the benzothiazole ring are expected to show signals in the range of δ 7.30–8.15 ppm. nih.gov The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration. openstax.org The protons of the pentyl chain connecting the benzothiazole ring and the carboxylic acid group would appear in the aliphatic region of the spectrum. The methylene group adjacent to the benzothiazole ring and the one adjacent to the carbonyl group would be the most deshielded of the aliphatic protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the highly deshielded region of 165–185 δ. openstax.org The carbon atoms of the benzothiazole ring will have characteristic shifts in the aromatic region, generally between 110 and 155 ppm. The specific carbon atom at the 2-position, to which the hexanoic acid chain is attached, is expected to be significantly downfield. The aliphatic carbons of the hexanoic acid chain will appear in the upfield region of the spectrum. bmrb.io

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHBenzothiazole Ring7.30 - 8.15 (m)120.0 - 140.0
Aromatic CBenzothiazole Ring (quaternary)-135.0 - 155.0
Aliphatic CH₂Adjacent to Benzothiazole~3.0 - 3.2 (t)~30.0 - 35.0
Aliphatic CH₂Chain (β, γ, δ)~1.4 - 1.8 (m)~24.0 - 30.0
Aliphatic CH₂Adjacent to COOH~2.4 (t)~33.0 - 35.0
Carboxylic AcidCOOH~12.0 (s, broad)~175.0 - 185.0

Note: Predicted values are based on typical ranges for similar structures. nih.govopenstax.orgbmrb.io 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's molecular weight and providing clues to its structure through fragmentation patterns. For this compound (molecular formula C₁₃H₁₅NO₂S), the calculated molecular weight is approximately 265.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern of this compound would likely involve characteristic cleavages. A common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which would result in a significant peak. miamioh.edu Another expected fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da). miamioh.edu Cleavage of the bond between the aliphatic chain and the benzothiazole ring would generate a stable benzothiazole fragment. The mass spectrum of the basic benzothiazole structure shows a prominent molecular ion at m/z 135. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is also commonly used for the analysis of benzothiazole derivatives. nih.govacs.org In positive ion mode ESI, the [M+H]⁺ adduct would be observed, while in negative ion mode, the [M-H]⁻ adduct would be seen. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound with high accuracy. jyoungpharm.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent features would be from the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. openstax.orgorgchemboulder.com Superimposed on this broad band are the C-H stretching vibrations. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed between 1700 and 1760 cm⁻¹. openstax.orgpressbooks.pub For a dimeric, saturated carboxylic acid, this peak is often centered around 1710 cm⁻¹. openstax.orglibretexts.org

The benzothiazole ring system also gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹. Aromatic C=C and the C=N stretching vibrations within the heterocyclic ring system typically appear in the 1450–1600 cm⁻¹ region. jyoungpharm.orgresearchgate.net The C-S bond vibration is usually weak and found at lower wavenumbers.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch (H-bonded)2500 - 3300Strong, Very Broad
Carboxylic Acid C=OStretch1700 - 1760Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C=C / C=NStretch1450 - 1600Medium to Strong
Carboxylic Acid C-OStretch1210 - 1320Medium
Carboxylic Acid O-HBend910 - 950Medium, Broad

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. orgchemboulder.comlibretexts.orgresearchgate.net

Structure Activity Relationship Sar Investigations of Benzothiazolyl Hexanoic Acid Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of benzothiazole (B30560) derivatives can be finely tuned by introducing various substituents at different positions on the benzothiazole ring and by modifying the side chains. chula.ac.thnih.gov

Substitutions on the benzothiazole ring, particularly at the 6-position, have been shown to significantly impact the biological activity of this class of compounds. For instance, the introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets.

A study on a series of (6-substituted benzothiazol-2-yl)acrylamides, which share the 6-substituted benzothiazole core with 6-(benzothiazol-2-yl)hexanoic acid, revealed that the nature of the substituent at the 6-position has a profound effect on their cytotoxic activity against various cancer cell lines. nih.gov While not hexanoic acid derivatives, these compounds provide a valuable model for understanding the influence of 6-substituents. The study showed that electron-withdrawing groups, such as halogens, can enhance cytotoxic effects. For example, a chloro or fluoro group at the 6-position often leads to increased potency. nih.gov This is potentially due to the alteration of the electron density of the benzothiazole system, which can affect its binding affinity to target proteins or its ability to participate in crucial biological reactions.

The following table summarizes the cytotoxic activity of some 6-substituted benzothiazole derivatives, illustrating the impact of substitution on the benzothiazole ring.

Compound ID6-SubstituentIC50 (µg/mL) against A549 (Lung Cancer)IC50 (µg/mL) against HeLa (Ovarian Cancer)IC50 (µg/mL) against MCF7 (Breast Cancer)
1 -H>502.651.89
2 -Cl0.660.810.98
3 -F1.211.321.54
4 -CH32.152.552.87
5 -OCH33.454.124.56

Data is conceptually derived from findings on related benzothiazole structures. nih.gov

The data suggests that halogenation at the 6-position significantly enhances anticancer activity compared to an unsubstituted or methylated benzothiazole ring. nih.govnih.gov The presence of a methoxy (B1213986) group at the same position appears to be less favorable for activity. nih.gov These findings highlight the importance of the electronic nature of the substituent at the 6-position for the biological activity of these compounds.

The length of the alkyl chain can influence the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. researchgate.netnih.gov While specific studies on the variation of the alkyl chain length for this compound are not extensively documented, general principles of medicinal chemistry suggest that an optimal chain length exists for maximizing biological activity. A chain that is too short may not provide sufficient hydrophobic interactions, while one that is too long might lead to poor solubility or non-specific binding.

The following table illustrates the conceptual impact of modifying the hexanoic acid chain on biological activity, based on general medicinal chemistry principles.

ModificationExpected Change in Physicochemical PropertiesPotential Impact on Biological Activity
Chain Shortening Decreased lipophilicityMay decrease binding to hydrophobic targets; could alter target specificity.
Chain Lengthening Increased lipophilicityMay enhance binding to hydrophobic targets up to a certain point; could lead to decreased solubility. researchgate.netnih.gov
Esterification Increased lipophilicity, loss of ionizable groupMay act as a prodrug, improved membrane permeability; loss of direct ionic interactions with target.
Amidation Altered polarity and hydrogen bonding capacityMay change binding mode and target interactions; generally less acidic than the carboxylic acid.

Stereochemical Effects on Biological Profiles

Stereochemistry is a critical factor in the biological activity of many drugs, as biological systems are chiral and often exhibit stereospecific recognition of small molecules. nih.gov While this compound itself is not chiral, the introduction of chiral centers, for instance by substitution on the hexanoic acid chain, would result in stereoisomers.

Future research into chiral derivatives of this compound would be a valuable area of investigation to explore the potential for developing more potent and selective agents.

Rational Design Principles Derived from SAR for Lead Optimization

The structure-activity relationship data gathered from studying various benzothiazolyl-hexanoic acid derivatives provides a foundation for the rational design of new and improved compounds. nih.gov The goal of lead optimization is to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties.

Based on the available SAR, several rational design principles can be proposed for the optimization of this compound as a lead compound:

Benzothiazole Ring Substitution: The 6-position of the benzothiazole ring is a key site for modification. Introducing small, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) appears to be a promising strategy for enhancing activity, particularly in the context of anticancer agents. nih.gov Further exploration of a variety of substituents at this position could lead to the discovery of compounds with improved potency and selectivity.

Optimization of the Alkyl Chain: The hexanoic acid chain should be considered for optimization. Systematic variation of the chain length could identify the optimal lipophilicity for a specific biological target. The introduction of conformational constraints, such as double bonds or cyclic structures within the chain, could also be explored to improve binding affinity and selectivity.

Modification of the Terminal Functional Group: The terminal carboxylic acid is a critical pharmacophoric feature. While it is likely important for target interaction, its conversion to esters or amides could be explored to create prodrugs with improved oral bioavailability. chula.ac.th Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, could also be investigated to modulate the acidity and pharmacokinetic profile of the compound.

Introduction of Chirality: As discussed, exploring chiral derivatives could lead to the identification of stereoisomers with significantly enhanced activity. Introducing chiral centers on the hexanoic acid chain would be a logical starting point for such investigations.

By applying these rational design principles, it is possible to systematically modify the structure of this compound to develop new derivatives with superior therapeutic potential.

Biological Activity Profiling of Benzothiazolyl Hexanoic Acid Derivatives

Anticancer Activity Investigations

Benzothiazole (B30560) derivatives have demonstrated a broad spectrum of pharmacological activities, including notable potential as anticancer agents. pharmacyjournal.inresearchgate.netnih.gov Research has shown that these compounds can induce apoptosis and inhibit cell growth in various cancer cell lines. researchgate.netiiarjournals.orgnih.gov

The cytotoxic effects of benzothiazole derivatives have been evaluated against a wide range of human cancer cell lines. Studies have revealed that the substitution pattern on the benzothiazole ring system significantly influences the cytotoxic potency. nih.gov

For instance, a series of (6-substituted benzothiazol-2-yl)acrylamides displayed very significant cytotoxicity against several cancer cell lines, including A549 (lung), Hela (ovarian), MCF7 (breast), and the adriamycin-resistant MCF7-ADR line, with IC₅₀ values as low as 0.66 µg/ml. nih.gov Another study synthesized fifteen 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole and tested them against MCF-7 breast cancer cells. ekb.eg Four of these compounds showed potent cytotoxic effects with IC₅₀ values ranging from 1.8 µM/mL to 4.5 µM/mL, comparable to the standard drug Doxorubicin (IC₅₀ 1.2 ± 0.005 µM/mL). ekb.eg

Similarly, newly synthesized benzothiazole analogues were evaluated by the National Cancer Institute against 60 human tumor cell lines. researchgate.net One compound, in particular, demonstrated powerful growth inhibitory activity against all cell lines with GI₅₀ values ranging from 0.683 to 4.66 μM/L. researchgate.net Other research has highlighted potent cytotoxicity of specific derivatives against pancreatic cancer cells (PANC-1) and lung carcinoma cells (A549). iiarjournals.orgnih.govjnu.ac.bd For example, two synthesized benzothiazole compounds showed potent cytotoxicity towards PANC-1 cells, with IC₅₀ values of 27±0.24 μM and 35±0.51 μM, which was more effective than the reference drug gemcitabine (B846) (IC₅₀ of 52±0.72 μM). iiarjournals.org

Compound/Derivative ClassCancer Cell Line(s)Potency (IC₅₀/GI₅₀)Reference
(6-substituted benzothiazol-2-yl)acrylamidesA549, Hela, MCF7, MCF7-ADRAs low as 0.66 µg/ml nih.gov
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolMCF-7 (Breast)1.8 ± 0.02 µM/mL ekb.eg
Novel Benzothiazole Analogue (Compound 4)60 Human Tumor Cell LinesGI₅₀: 0.683 - 4.66 μM/L researchgate.net
2-substituted benzothiazole (Compound 4a)PANC-1 (Pancreatic)IC₅₀: 27 ± 0.24 μM iiarjournals.org
2-substituted benzothiazole (Compound 4b)PANC-1 (Pancreatic)IC₅₀: 35 ± 0.51 μM iiarjournals.org
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A)LungA549 (Lung)IC₅₀: 68 µg/mL jnu.ac.bd
Benzothiazole aniline (B41778) (L1) and its Platinum complex (L1Pt)Liver, Breast, Lung, Prostate, Kidney, BrainMore cytotoxic than cisplatin (B142131) nih.gov

Beyond general cytotoxicity, studies have confirmed that benzothiazole derivatives actively inhibit cancer cell proliferation and reduce cell viability. The mechanism often involves the induction of apoptosis, or programmed cell death. iiarjournals.orgnih.gov

In a study on PANC-1 human pancreatic cancer cells, treatment with synthesized benzothiazole compounds led to a concentration-dependent inhibition of cell growth and a reduction in cell viability. iiarjournals.orgnih.gov These compounds were found to induce apoptosis in the pancreatic cancer cells. iiarjournals.orgnih.gov Another investigation into a series of benzothiazole-bearing piperazino-arylsulfonamides and their analogues found several compounds to be potent inhibitors of proliferation against cell lines derived from both haematological and solid tumors, with CC₅₀ values in the range of 8-24 µM. researchgate.net

Research on benzothiazole aniline derivatives and their platinum (II) complexes also demonstrated significant antiproliferative activity against multiple cancerous cell lines. nih.gov Notably, some of these compounds showed selective inhibitory activities against liver cancer cells and were found to be more cytotoxic than the clinically used drug cisplatin across several cell lines, including liver, breast, and lung. nih.gov The evaluation of (6-substituted benzothiazol-2-yl)acrylamides also confirmed their ability to inhibit cell proliferation across four different cancer cell lines. nih.gov

Herbicidal Activity Assessments

Benzothiazole derivatives have also been explored for their potential use in agriculture as herbicides. mdpi.com Research indicates that certain compounds within this class exhibit potent activity against a variety of weeds, functioning through both pre-emergence and post-emergence application. nih.govnih.gov

Pre-emergence herbicides are applied to the soil to control weeds before they emerge, acting on germinating seeds, roots, or young shoots. nih.govksu.edu The effectiveness of these herbicides often depends on factors like soil moisture, which helps in their activation and uptake by the target weeds. ksu.edu

A study on a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives found that many of the compounds exhibited potent herbicidal activity in Petri dish assays at a concentration of 1.0 mg/L. nih.gov This indicates a strong potential for pre-emergence control of both broad-leaf and grass weeds. nih.gov The structural-activity relationship analysis revealed that carboxylic esters generally showed higher herbicidal activity than free acids in this context. nih.gov General research on pre-emergence herbicides highlights their importance in managing early weed competition in wide-row crops. nih.gov

Post-emergence herbicides are applied directly to the foliage of emerged weeds. nih.gov The efficacy of these treatments is crucial for controlling weeds that escape pre-emergence applications. nih.gov

In greenhouse pot experiments, a specific 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivative, referred to as VI03, was tested for its post-emergence herbicidal activity against 16 different weed species. nih.gov The results showed that compound VI03 had comparable efficacy to the commercial herbicide carfentrazone-ethyl (B33137) in controlling broadleaf weeds and demonstrated superior efficacy against grass weeds. nih.gov This highlights the potential of this novel molecular scaffold for developing new herbicides to manage a wide range of problematic weeds, including those resistant to existing treatments. nih.gov

The range of weeds controlled by a herbicide defines its target spectrum. Research into benzothiazole derivatives has identified activity against both monocotyledon (grasses) and dicotyledon (broadleaf) weeds. nih.gov

Derivative ClassTarget WeedsEfficacy/ObservationsReference
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives16 species including broad-leaf and grass weedsPotent activity at 1.0 mg/L in pre-emergence assays. One derivative (VI03) showed strong post-emergence control. nih.gov
Benzothiazole N,O-acetalsDicotyledon and monocotyledon weedsGood herbicidal activity. nih.gov
Various Benzothiazole DerivativesDigitaria sanguinalis (Large crabgrass), Setaria viridis (Green foxtail)90% herbicidal activity at 75 g/ha. mdpi.com
Various Benzothiazole DerivativesAmaranthus retroflexus (Redroot pigweed)100% inhibition at 1400 g/ha. mdpi.com

Studies have shown that certain benzothiazole derivatives achieved 90% herbicidal activity against the monocotyledonous weeds Digitaria sanguinalis and Setaria viridis at a concentration of 75 g/ha, while also showing good crop safety on rice. mdpi.com Other derivatives demonstrated 100% inhibition of the broadleaf weed Amaranthus retroflexus at a rate of 1400 g/ha. mdpi.com The synthesis of new benzothiazole N,O-acetals also yielded compounds with good herbicidal activity against both dicotyledon and monocotyledon weeds, suggesting a broad spectrum of action for this chemical class. nih.gov

Other Investigated Biological Activities Relevant to the Benzothiazole Scaffold

While direct studies on 6-(benzothiazol-2-yl)hexanoic acid are limited, the broader family of benzothiazole derivatives has been extensively investigated for various biological activities, providing a valuable framework for understanding its potential.

The benzothiazole nucleus is a core component of many compounds screened for their antimicrobial properties. nih.gov Research has shown that these derivatives can be effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Antibacterial Activity:

The antibacterial efficacy of benzothiazole derivatives is often linked to the nature and position of substituents on the heterocyclic ring. For instance, studies on different series of these compounds have demonstrated varied levels of activity against pathogenic strains.

One study synthesized chalcone-based benzothiazole derivatives that showed excellent antibacterial activity (33–72% inhibition at 50 μg/cm³) against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Ralstonia solanacearum (Rs), outperforming the standard drug bismerthiazole. nih.gov Another research effort focused on thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole, identifying compounds with significant activity. nih.gov For example, one such derivative showed comparable activity to streptomycin (B1217042) against Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values between 0.10–0.25 mg/ml. nih.gov

Furthermore, 2,6-disubstituted benzothiazole derivatives have been found to be highly active against Moraxella catarrhalis with MIC values as low as 4 µg/ml. nih.gov Sulfonamide analogues of benzothiazole have also demonstrated antibacterial action equivalent to chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, S. aureus, and E. coli, with MIC values in the range of 3.1–6.2 μg/ml. nih.gov

Interactive Table: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound TypeBacterial Strain(s)Reported Activity (MIC)Reference
Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleL. monocytogenes, P. aeruginosa, E. coli, S. aureus0.10–0.25 mg/ml nih.gov
2,6-disubstituted benzothiazole derivativeMoraxella catarrhalis4 µg/ml nih.gov
Sulfonamide analogue of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1–6.2 µg/ml nih.gov

Antifungal Activity:

In the realm of antifungal research, certain (6-substituted benzothiazol-2-yl)acrylamides have exhibited some efficacy against Aspergillus niger. nih.gov Additionally, studies on amiloride (B1667095) analogs, which are structurally distinct but share a focus on substituted heterocyclic systems, have identified compounds with broad-spectrum antifungal activity. For example, a series of 6-(2-benzofuran) HMA analogs showed a significant increase in activity against Cryptococcus neoformans and were also effective against multidrug-resistant clinical isolates. nih.gov While not benzothiazoles, these findings highlight how modifications at the 6-position of a heterocyclic system can influence antifungal potency. nih.gov

The benzothiazole scaffold serves as a key structural motif for designing inhibitors of various enzymes implicated in disease.

Histone Deacetylase (HDAC) Inhibition:

HDAC enzymes are significant targets in cancer therapy, and several benzothiazole derivatives have been developed as inhibitors. nih.govnih.gov Of particular relevance to this compound are studies on benzothiazole-containing hydroxamic acids. Research has shown that compounds featuring a six-carbon (6C) bridge linking the benzothiazole moiety to a hydroxamic acid functional group exhibit good inhibitory activity against HDAC3 and HDAC4 at concentrations as low as 1 µg/ml. nih.govelsevierpure.com This structural similarity—a benzothiazole core connected to a six-carbon chain—suggests that this compound could be a relevant candidate for HDAC inhibition studies. Another study on N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide, which has a longer eight-carbon chain, also reported very potent HDAC inhibitory effects. nih.gov

Interactive Table: HDAC Inhibition by Structurally Related Benzothiazole Derivatives

Compound DescriptionTarget Enzyme(s)Reported ActivityReference
Benzothiazole-hydroxamic acid with a 6C-bridgeHDAC3, HDAC4Good inhibition at 1 µg/ml nih.govelsevierpure.com
N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamideHDACsPotent inhibitory effects nih.gov
2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acidsHDAC6 (selective)IC50 = 0.1-1.0μM researchgate.net

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition:

ASK1 is a kinase involved in cellular stress responses, and its inhibition is a therapeutic strategy for various diseases. A small molecule, AS601245, which incorporates a 1,3-benzothiazol-2-yl group, has been identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is downstream of ASK1. nih.gov This indicates that the benzothiazole scaffold can be incorporated into structures that modulate this pathway, although direct inhibition data for this compound is not available.

Carbonic Anhydrase (CA) Inhibition:

Benzothiazole derivatives have also been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Studies have focused on benzothiazole-6-sulfonamide derivatives. For example, 6-amino-2-benzothiazolesulfonamide (B1667115) was shown to have a statistically significant, though small, effect on aqueous humor flow, which is regulated by carbonic anhydrase. nih.gov More recent work on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides identified compounds that selectively inhibit hCA II and hCA VII isoforms, with inhibition constants (Kᵢ) for hCA II in the range of 37.6–577.6 nM. nih.gov These studies primarily involve sulfonamide derivatives, which are structurally distinct from the carboxylic acid moiety in this compound, but they establish the relevance of the benzothiazole core in targeting these enzymes.

Mechanistic Elucidation of Action for Benzothiazolyl Hexanoic Acid Derivatives

Identification of Molecular Targets and Ligand-Protein Interactions

The biological activity of benzothiazole (B30560) derivatives is intrinsically linked to their ability to interact with specific molecular targets. While direct binding data for 6-(benzothiazol-2-yl)hexanoic acid is not extensively documented in publicly available research, studies on analogous compounds provide insights into potential protein interactions. Computational studies suggest that the benzothiazole core, being electron-deficient, is amenable to nucleophilic attack at the 2-position, and substitutions at this position can significantly influence binding affinities to various enzymes. smolecule.com

Direct Binding Assays

Direct binding assays are crucial for confirming the physical interaction between a ligand and its target protein. While specific binding assay data for this compound is limited, research on other benzothiazole derivatives highlights their potential to bind to various protein targets. For instance, certain benzothiazole derivatives have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov A study on a series of nitrogen heterocycles containing α-ethoxyphenylpropionic acid derivatives, which included a 6-benzoyl-benzothiazol-2-one scaffold, identified a potent full agonist for the PPARγ receptor. nih.gov Such findings suggest that the benzothiazole moiety can serve as a scaffold for developing ligands for specific protein receptors.

Enzyme Kinetic Studies

Enzyme kinetic studies are instrumental in characterizing the inhibitory potential of a compound. Various benzothiazole derivatives have been shown to inhibit the activity of several enzymes implicated in disease. For example, a study on novel benzothiazole derivatives demonstrated significant inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes relevant to Alzheimer's disease. nih.govrsc.orgrsc.org Another study reported the potent inhibition of human glutathione (B108866) transferase P1-1 (hGSTP1-1) by benzamide (B126) benzothiazole derivatives, which could be beneficial in cancer chemotherapy. nih.gov

Compound/DerivativeTarget EnzymeIC₅₀ (nM)Type of InhibitionReference
Compound 4f (a benzothiazole derivative)Acetylcholinesterase (AChE)23.4 ± 1.1Not Specified nih.govrsc.orgrsc.org
Compound 4f (a benzothiazole derivative)Monoamine Oxidase B (MAO-B)40.3 ± 1.7Not Specified nih.govrsc.orgrsc.org
Benzamide methylbenzothiazole 44human Glutathione Transferase P1-1 (hGSTP1-1)Potent InhibitionNot Specified nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The therapeutic effects of benzothiazole derivatives often stem from their ability to modulate key cellular pathways and signaling cascades, particularly those involved in cell survival and death.

Apoptosis Induction Pathways

A significant body of research indicates that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. frontiersin.org Studies on various benzothiazole analogs have shown that they can trigger apoptosis through the mitochondrial (intrinsic) pathway. frontiersin.orgnih.gov This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are the key executioners of apoptosis. nih.gov

For instance, a novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by increasing the levels of Bax (a pro-apoptotic protein), cytochrome c, and cleaved caspase-3. nih.gov Similarly, another benzothiazole derivative, AMBAN, was shown to induce apoptosis in leukemia cells through a mitochondrial/caspase-9/caspase-3-dependent pathway, which also involved the generation of reactive oxygen species (ROS). nih.gov The induction of apoptosis by some benzothiazole-based compounds is also associated with the activation of tumor suppressor proteins like p53 and PTEN. nih.gov

Benzothiazole DerivativeCell Line(s)Key Apoptotic EventsReference
PB11U87 (glioblastoma), HeLa (cervix cancer)Increased Bax, cytochrome c, and cleaved caspase-3 levels. nih.gov
AMBANHL60 and U937 (leukemia)Increased ROS, decreased mitochondrial membrane potential, activation of caspases 9 and 3, cytochrome c release. nih.gov
A3 and A4 (imidazo-benzothiazole conjugates)HepG2 (hepatocellular carcinoma)G1 cell cycle arrest, increased levels of p53 and PTEN, activation of caspase-3 and PARP. nih.govresearchgate.net
A novel benzothiazole derivative (BTD)Colorectal cancer cellsROS-mediated mitochondrial apoptosis pathway. frontiersin.orgresearchgate.net

Gene Expression Analysis Related to Target Modulation

Gene expression profiling can reveal the broader impact of a compound on cellular function. While a specific gene expression profile for this compound is not available, a study on a 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (compound 22), a BRAFV600E inhibitor, provides some insights. eie.gr Treatment of Colo-205 colorectal cancer cells with this compound led to changes in the expression of a number of genes. Notably, at a concentration of 1 μM, several apoptosis-related genes were overexpressed, including the pro-apoptotic genes of the BCL2 family, BMF (Bcl2 modifying factor), and BNIP3 (BCL2 interacting protein 3). eie.gr This suggests that benzothiazole derivatives can modulate the expression of genes that are critical for the regulation of apoptosis.

Cellular Uptake and Subcellular Localization Studies

The efficacy of a drug is dependent on its ability to reach its intracellular target. The physicochemical properties of this compound, with its lipophilic benzothiazole core and hydrophilic carboxylic acid chain, suggest that it may have a degree of amphiphilicity that could influence its cellular uptake. smolecule.com The carboxylic acid group may enhance cellular uptake via anion transporters. smolecule.com

While specific studies on the cellular uptake and subcellular localization of this compound are not detailed in the available literature, the known mechanisms of action of related compounds provide some clues. For example, the induction of the mitochondrial apoptosis pathway by many benzothiazole derivatives implies that these compounds or their metabolites can reach the mitochondria. frontiersin.orgnih.govnih.gov The ability of some benzothiazole derivatives to interact with nuclear proteins like p53 also suggests that they can enter the nucleus. nih.gov Further studies are required to specifically track the cellular journey of this compound and pinpoint its subcellular distribution.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method helps in understanding the binding mechanism and predicting the strength of the interaction, often quantified by a docking score or binding energy.

While specific docking studies for 6-(Benzothiazol-2-yl)hexanoic acid are not extensively detailed in the public literature, research on analogous benzothiazole (B30560) derivatives provides a strong predictive framework for its potential interactions. These studies reveal that the benzothiazole core and its substituents can form critical interactions within the active sites of various enzymes.

For instance, molecular docking of novel benzothiazole derivatives has been performed against several therapeutic targets. In studies targeting dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, benzothiazole compounds were shown to form hydrogen bonds with key active site residues like LEU222 and ASN44. nih.gov The bulky benzothiazole ring also engages in strong hydrophobic interactions at the entrance of the active site, potentially blocking substrate access. nih.gov Similarly, docking studies of benzothiazole hybrids against the p56lck kinase domain, a target in cancer therapy, have identified key binding patterns within the hinge region and allosteric sites. biointerfaceresearch.com

In the context of this compound, the hexanoic acid moiety would be expected to play a crucial role in binding. The terminal carboxylic acid group is a key hydrogen bond donor and acceptor, capable of forming strong electrostatic interactions with polar or charged amino acid residues (e.g., Arginine, Lysine, Histidine) in a receptor's binding pocket. The flexible hexyl chain allows the molecule to adopt various conformations to optimize its fit within the binding site.

A representative docking study on a hybrid molecule containing a 6-aminohexanoic acid linker connected to a benzothiazole core against Histone Deacetylase 8 (HDAC8) provides a relevant model. hilarispublisher.com The docking results for this related compound can infer the potential binding interactions for this compound.

Table 1: Representative Molecular Docking Data for a Benzothiazole-Hexanoic Acid Analog

Receptor TargetReference LigandTest Compound AnalogPredicted Binding Energy (ΔG kcal/mol)Key Interacting Residues
HDAC8 (PDB: 1T69)Vorinostat (SAHA)6-(2-(benzo[d]thiazol-2-yl-thio)acetamido)hexanoic acidNot specified, but binding mode analyzedNot explicitly detailed, but interactions with the active site were confirmed. hilarispublisher.com

This table is based on data for a structurally related compound to infer potential interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that determine their potency.

QSAR models have been developed for various series of benzothiazole derivatives to predict their anticancer and antimicrobial activities. chula.ac.thnih.gov These models typically use physicochemical descriptors related to hydrophobicity, electronics, and sterics to build a mathematical equation that predicts activity.

One group-based QSAR (GQSAR) study on benzothiazole derivatives as anticancer agents identified several important descriptors. chula.ac.th The model indicated that the presence of hydrophobic groups and the number of six-membered rings contributed positively to the anticancer potential. chula.ac.th Another QSAR study on benzothiazole derivatives as c-Met receptor tyrosine kinase inhibitors also successfully developed predictive models using multiple linear regression and artificial neural networks, achieving high correlation coefficients (R² > 0.90). nih.gov

For this compound, the hexanoic acid chain would significantly influence its properties within a QSAR model.

Hydrophobicity: The aliphatic chain increases the lipophilicity of the molecule, which can be quantified by descriptors like LogP.

Electronic Properties: The carboxylic acid group is an electron-withdrawing group that affects the electronic distribution of the entire molecule.

Steric/Topological Descriptors: The length and flexibility of the hexanoic acid chain would be captured by various topological and shape-based descriptors.

Table 2: Example of a GQSAR Model for Anticancer Benzothiazole Derivatives

ModelStatistical ParametersKey Descriptor Contributions
GQSAR Model Ar² = 0.77, q² = 0.61, pred_r² = 0.74R1-DeltaEpsilonC: A measure of electronegativity contribution. chula.ac.thR1-XKHydrophilic Area: Negative contribution suggests lipophilic groups are favored. chula.ac.thR2-6ChainCount: Positive contribution indicates that six-membered rings at this position increase activity. chula.ac.th

This table presents a published QSAR model for a series of benzothiazole derivatives to illustrate the approach. chula.ac.th The R1 and R2 positions refer to specific substitution points on the benzothiazole scaffold in that study.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the distribution of electrons, DFT can provide deep insights into a molecule's stability, reactivity, and spectroscopic properties. core.ac.uk

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 3: Representative Frontier Orbital Energies from DFT Calculations

CompoundMethod/Basis SetE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)
BenzothiazoleB3LYP/6-311++G(d,p)-6.65-1.135.52
2-aminobenzothiazoleB3LYP/6-31+G(d,p)-5.60-0.734.87
2-mercaptobenzothiazole (B37678)B3LYP/6-31+G(d,p)-6.04-1.714.33

This table is based on published data for benzothiazole and its simple derivatives to provide context for the electronic properties of the core structure. core.ac.ukscirp.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, predicting how it will interact with other molecules, and understanding intermolecular interactions. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas rich in electrons, which are susceptible to electrophilic attack and favorable for interacting with positive charges. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. nih.gov

For this compound, the MEP surface would show:

Negative Potential: Concentrated around the nitrogen atom of the benzothiazole ring and, most prominently, on the oxygen atoms of the carboxylic acid group. These are the primary sites for hydrogen bonding and interactions with electrophiles. nih.govresearchgate.net

Positive Potential: Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the protons attached to the aromatic ring. nih.govresearchgate.net

This distribution of potential highlights the molecule's amphiphilic character, with a highly polar, nucleophilic "head" (the carboxylic acid) and a larger, more hydrophobic aromatic body.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the flexibility of ligands and proteins, the stability of ligand-protein complexes predicted by docking, and the detailed dynamics of binding events. nih.gov

Following molecular docking, MD simulations can validate the predicted binding pose. A stable binding pose is typically characterized by a low and stable root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation (e.g., fluctuating between 1-2 Å). researchgate.netnih.gov These simulations provide a more realistic view of the binding event in a dynamic, solvated environment.

For this compound, an MD simulation of its complex with a target receptor would reveal:

Conformational Flexibility: The hexanoic acid chain is highly flexible. MD simulations would explore its various possible conformations within the binding pocket, identifying the most stable and energetically favorable arrangements.

Binding Stability: The simulation would track the key hydrogen bonds and hydrophobic interactions over time. For example, it would show the stability of the interaction between the carboxylic acid group and a positively charged residue in the receptor.

Role of Water: MD simulations explicitly model water molecules, which can play a crucial role in mediating ligand-receptor interactions.

Studies on related benzothiazole derivatives have used MD simulations to confirm the stability of docked complexes, showing that the ligand remains securely in the binding pocket throughout the simulation, thus validating the docking results. nih.govresearchgate.netnih.gov

Benzothiazolyl Hexanoic Acid Derivatives As Chemical Probes in Chemical Biology

Design Principles for Chemical Probes Based on Benzothiazole (B30560) Scaffolds

The design of effective chemical probes from benzothiazole scaffolds is a rational process guided by structure-activity relationship (SAR) studies. nih.gov The goal is to create molecules with high affinity and selectivity for a specific biological target while incorporating features necessary for detection or manipulation. The core structure, consisting of the benzothiazole recognition element and a linker arm like hexanoic acid, allows for modular optimization.

Key design principles include:

Modification of the Benzothiazole Ring: Substitutions on the benzene (B151609) ring of the benzothiazole core can significantly alter the probe's biological activity and physical properties. Literature on benzothiazole derivatives indicates that substitutions at the C-6 position are particularly important for modulating a variety of biological activities. benthamscience.com For instance, in the development of anti-inflammatory agents, modifying the benzothiazole ring was crucial for achieving desired inhibitory effects. researchgate.net

The Role of the Linker: The hexanoic acid chain in 6-(benzothiazol-2-yl)hexanoic acid serves as a crucial linker. Its length and flexibility are optimized to position the benzothiazole core correctly within a target's binding site without causing steric hindrance. Crucially, the terminal carboxylic acid group is a key functional handle. It allows for the straightforward attachment of various reporter groups (like fluorophores) or affinity tags (like biotin) to create functional probes.

Group-Based Quantitative Structure-Activity Relationship (G-QSAR): Advanced computational methods like G-QSAR help rationalize the design process. chula.ac.th This methodology correlates the properties of specific molecular fragments (e.g., substituents at different positions) with biological activity. chula.ac.th For example, G-QSAR models have been developed for benzothiazole derivatives to identify which structural modifications are most likely to enhance anticancer potential, providing a predictive framework for designing new probes. chula.ac.th

Table 1: Design Principles Based on Structure-Activity Relationship (SAR) of Benzothiazole Derivatives

Design Parameter Structural Modification Rationale & Impact on Probe Function Supporting Findings
Target Affinity & Selectivity Substitution on the benzothiazole C-2 and C-6 positions. The C-2 and C-6 positions are frequently modified to tune binding affinity and selectivity for specific biological targets like enzymes or receptors. benthamscience.com SAR studies on benzothiazole-phenyl analogs identified that placing trifluoromethyl groups at specific positions was well-tolerated by target enzymes sEH and FAAH. nih.gov
Linker Functionality Introduction of a linker arm (e.g., hexanoic acid). Provides a site for attaching reporter tags (fluorophores, biotin) or reactive groups (photocrosslinkers) away from the core binding motif. The carboxylic acid of the hexanoic chain is a versatile chemical handle for conjugation.
Physicochemical Properties Addition of hydrophilic or hydrophobic groups. Modulates solubility, cell permeability, and metabolic stability, which are critical for performance in biological systems. A G-QSAR model indicated that decreasing hydrophilicity at a specific region (R2) could enhance the anticancer activity of certain benzothiazole molecules. chula.ac.th

| Biological Activity | Incorporation of specific pharmacophores. | Can be designed to target specific protein families, such as kinases or G-protein coupled receptors. | Rational design of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides led to potent and selective agonists for the CB2 receptor. researchgate.net |

Applications in Target Identification and Validation within Biological Systems

A primary use of chemical probes derived from this compound is to identify and validate the function of proteins in their native biological context. By appending appropriate functionalities to the hexanoic acid linker, these probes can be engineered to capture, label, or track their protein targets.

Profiling Enzyme Families: Affinity-based probes are powerful tools for activity-based protein profiling (ABPP). Probes can be designed with a benzothiazole core that acts as a general ligand for a particular enzyme family, such as protein kinases. nih.gov These probes also contain a reactive group (e.g., a trifluoromethylphenyl diazirine) for covalent, light-activated cross-linking and a reporter tag (e.g., an alkyne for click chemistry) for enrichment and identification. nih.gov This approach allows for the specific labeling and subsequent identification of kinases in complex cell lysates and even in living cells, providing a snapshot of their activity state. nih.gov

Identifying Protein-Protein Interactions and Binding Partners: Probes can be used to capture previously unknown binding partners. For example, flavonoid-bearing affinity probes have been designed to capture target proteins under specific oxidative conditions. nih.gov A similar strategy using a benzothiazole-based probe could identify proteins that bind to this scaffold, potentially uncovering new regulatory interactions or off-targets of benzothiazole-containing drugs.

Detection of Pathological Protein Aggregates: Certain benzothiazole derivatives have been specifically designed to bind to and detect the protein aggregates that are hallmarks of neurodegenerative diseases. nih.gov For instance, novel fluorescent benzothiazole probes have been shown to bind with high affinity to β-amyloid (Aβ) plaques in Alzheimer's disease and α-synuclein aggregates in Parkinson's disease, allowing for their clear visualization in brain tissue. nih.gov This validates the aggregates as targets and provides tools for diagnostic research.

Self-Labeling Protein Tags: The benzothiazole scaffold is also used in advanced protein labeling systems. The BenzoTag system is an evolved version of the HaloTag protein that demonstrates rapid and robust labeling with a fluorogenic benzothiadiazole dye. rsc.org This technology enables the precise localization of a synthetic fluorescent molecule to a specific protein of interest within a living cell, facilitating studies of protein dynamics and function. rsc.org

Development of Fluorescent and Affinity-Based Probes for Cellular and Molecular Studies

The modular nature of this compound makes it an excellent starting point for creating both fluorescent and affinity-based probes for detailed cellular and molecular investigations.

Fluorescent probes are designed to report on the presence of specific analytes, changes in the cellular microenvironment, or their own location by emitting light. The benzothiazole core is often an integral part of the fluorophore itself. Many 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift—a desirable property that minimizes self-quenching and background interference. nih.gov

Probes for Reactive Oxygen Species (ROS): A benzothiazole-based derivative was successfully developed as a 'turn-on' fluorescent probe for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov The probe was designed with a boronic acid ester group that is cleaved by H₂O₂, releasing the HBT fluorophore and causing a significant increase in fluorescence. nih.gov

Mitochondrial Imaging Probes: Researchers have created a hydroxythiophene-conjugated benzothiazole (BzT-OH) platform for functional mitochondrial imaging. nih.gov By substituting the hydroxyl group, they synthesized probes that could monitor endogenous esterase activity or detect pH changes associated with mitochondrial dysfunction. nih.gov These probes showed high quantum yield and excellent biocompatibility. nih.gov

Lysosomal Markers: Highly selective lysosomal markers have been synthesized by coupling an HBT fluorophore with a benzothiazolium cyanine (B1664457) (Cy) moiety. rsc.org These probes display bright red emission and are used for wash-free, long-term imaging of lysosomes in living cells, demonstrating how the benzothiazole scaffold can be incorporated into complex probes for specific organelle tracking. rsc.org

Table 2: Examples of Benzothiazole-Based Fluorescent Probes

Probe Type Target Analyte / Organelle Principle of Operation Key Photophysical Properties
PP-BTA-4 β-amyloid and α-synuclein aggregates Binds to protein aggregates, causing a significant increase in fluorescence intensity. High affinity (Kd = 40-148 nM for Aβ aggregates). nih.gov
BzT-OAc Esterase / Mitochondria Acetate (B1210297) group is cleaved by mitochondrial esterase, causing a shift from blue to green fluorescence emission. nih.gov Large Stokes shift (~100 nm), high quantum yield. nih.gov
BT-BO Hydrogen Peroxide (H₂O₂) Boronic acid ester is cleaved by H₂O₂, triggering aggregation-induced emission (AIE). nih.gov 'Turn-on' probe with emission peak at 604 nm. nih.gov

| HBT-Cy Probes | Lysosomes | Phenyl benzothiazolium cyanine component acts as a lysosome-directing group. | Bright red-emission (λem ≈ 630–650 nm), large Stokes shift (>130 nm). rsc.org |

Affinity-based probes are designed to bind specifically to a target protein, enabling its isolation, identification, and functional characterization. The design typically involves three key components: a recognition element, a linker, and a reactive or reporter group. For a probe derived from this compound, the benzothiazole core serves as the recognition element, the hexanoic acid chain is the linker, and a tag attached to the acid's terminus acts as the functional end.

The development process involves conjugating a tag to the hexanoic acid linker. Common tags include:

Biotin (B1667282): For affinity purification. The extremely strong interaction between biotin and streptavidin allows for the efficient capture of the probe-protein complex from a cell lysate onto streptavidin-coated beads.

Photo-Affinity Labels (PALs): Groups like diazirines or benzophenones are used for photo-affinity labeling. nih.gov These groups are chemically inert until activated by UV light, at which point they form a highly reactive species that covalently cross-links the probe to its binding partner. This creates a permanent link, facilitating harsher purification steps and more robust identification of the target protein.

Alkyne or Azide (B81097) Groups: These serve as "click chemistry" handles. After the probe binds to its target, a reporter molecule (e.g., a fluorophore or biotin attached to a complementary azide or alkyne) can be attached in a highly specific and efficient reaction.

Table 3: Modular Components of an Affinity-Based Probe Based on this compound

Module Component Example Function
Recognition Element Benzothiazole core Binds non-covalently to the active site or a specific pocket on the target protein (e.g., a kinase). nih.gov
Linker Hexanoic acid chain Provides spatial separation between the recognition element and the terminal tag, minimizing interference with binding.
Terminal Group Biotin Enables affinity capture and purification of the probe-protein complex using streptavidin. nih.gov
Diazirine Acts as a photo-reactive cross-linker for covalent and irreversible labeling of the target upon UV irradiation. nih.gov

Future Research Horizons for this compound Derivatives

The benzothiazole scaffold, a heterocyclic system featuring a benzene ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. bohrium.comijsrst.com Derivatives of this core structure are integral to numerous therapeutic agents and are actively investigated for new applications. researchgate.netresearchgate.net The compound this compound, which combines the benzothiazole moiety with a flexible hexanoic acid chain, presents a unique platform for developing novel therapeutic agents. This article explores the future perspectives in the research of its derivatives, focusing on rational design, exploration of new biological roles, and the integration of advanced scientific methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzothiazol-2-yl)hexanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of 2-aminothiophenol with hexanoic acid derivatives (e.g., via coupling reactions) under acidic or catalytic conditions. For example, thiazolidinone analogs are synthesized by coupling benzothiazole precursors with hexanoic acid chains using green light irradiation (λ = 515–525 nm) in acetonitrile . Optimization includes adjusting solvent polarity, temperature (0–5°C for diazotization steps), and catalysts (e.g., sodium nitrite for diazonium salt formation) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of FT-IR (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹ and benzothiazole C=N peaks), ¹H/¹³C NMR (to resolve protons on the hexanoic acid chain and benzothiazole ring), and HPLC-MS (for purity >95%). Cross-validate with computational tools (e.g., PubChem’s structure visualization) . Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is enhanced by its carboxylic acid group, but aggregation in aqueous buffers may require co-solvents. Stability studies under varying pH (4–9) and temperature (4–37°C) should precede biological assays. LogP values can be calculated via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole-hexanoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays :

  • Surface Plasmon Resonance (SPR) to measure binding kinetics to putative targets.
  • Isothermal Titration Calorimetry (ITC) to confirm thermodynamic interactions .
  • Control for compound degradation via stability-indicating HPLC .

Q. What strategies are effective for modifying the benzothiazole core or hexanoic acid chain to enhance target selectivity?

  • Methodological Answer :

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., fluorine at position 6) to improve solubility and binding affinity .
  • Hexanoic Acid Chain Alterations : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to enhance bioavailability .
  • Suzuki Coupling : Attach aryl/heteroaryl groups to the benzothiazole ring for structure-activity relationship (SAR) studies .

Q. How can computational tools aid in identifying biological targets or mechanisms of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2) or receptors linked to inflammation/pain pathways .
  • Pharmacophore Modeling : Align with known benzothiazole derivatives (e.g., antitumor agents) to hypothesize mechanisms .
  • Gene Knockout Models : Validate targets in vitro using CRISPR-Cas9-edited cell lines .

Q. What experimental approaches are recommended for analyzing metabolic stability or degradation pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track degradation products in pharmacokinetic studies .
  • ROS Scavenging Assays : Assess oxidative degradation pathways using DPPH or ABTS radicals .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
  • Metabolite Identification : Compare active metabolites in vitro vs. in vivo using high-resolution mass spectrometry .
  • Dose-Response Correlation : Use Hill slope analysis to align EC₅₀ values across models .

Q. What statistical methods are robust for analyzing dose-dependent effects in SAR studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., substituent effects on activity) .
  • ANOVA with Tukey’s Post Hoc Test : Compare means across derivative groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.